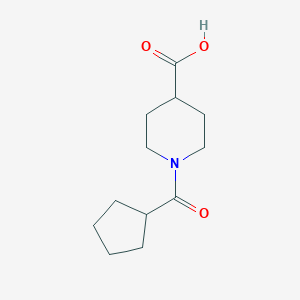

1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMFMPSHKKRARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588140 | |

| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-33-7 | |

| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid: Synthesis, Properties, and Potential Applications

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental scaffold in a vast array of therapeutic agents across neurology, oncology, and infectious diseases.[1][2] Its conformational rigidity and the capacity for diverse functionalization at the nitrogen and carbon atoms make it an exceptionally versatile building block for modulating pharmacological activity.[2][3] This guide focuses on a specific, yet underexplored derivative, 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid .

While extensive public-domain data on this particular molecule is limited, its structural motifs—a piperidine-4-carboxylic acid core (a conformationally restricted analog of the neurotransmitter GABA) and an N-cyclopentylcarbonyl group—suggest significant potential for interaction with biological targets.[1][4] This document serves as a foundational resource for researchers, providing a proposed synthetic pathway, predicted physicochemical properties, and an exploration of its potential pharmacological relevance based on established chemical principles and data from analogous compounds.

Physicochemical and Predicted Properties

Direct experimental data for this compound is not widely available in peer-reviewed literature.[4] However, we can predict its core properties based on its structure and data from chemical databases. These computed properties provide a valuable baseline for experimental design and analytical method development.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C12H19NO3 | [5][] |

| Molecular Weight | 225.28 g/mol | [7] |

| CAS Number | 147636-33-7 | [5][] |

| XLogP3 | 1.3 | [7] |

| Topological Polar Surface Area | 57.6 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Predicted pKa (Carboxylic Acid) | ~4.5 - 5.0 | Predicted based on similar carboxylic acids |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Predicted based on structure |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be logically approached through the acylation of piperidine-4-carboxylic acid (isonipecotic acid). This method is a standard and reliable strategy for the N-functionalization of piperidine rings.

Proposed Retrosynthetic Analysis

A logical retrosynthetic route begins by disconnecting the amide bond, leading back to piperidine-4-carboxylic acid and a cyclopentanecarbonyl derivative.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves a direct N-acylation of piperidine-4-carboxylic acid using cyclopentanecarbonyl chloride under basic conditions. This one-step process is efficient, leveraging commercially available starting materials.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol (Proposed)

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as planned.

-

Reactant Preparation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and 1M aqueous sodium hydroxide (NaOH) solution.

-

Cool the vigorously stirred mixture to 0°C in an ice bath. Causality: The biphasic system and cooling help to control the exothermicity of the acylation reaction and minimize side reactions. The NaOH deprotonates the secondary amine, activating it for nucleophilic attack, and also neutralizes the HCl byproduct.

-

-

N-Acylation Reaction:

-

Dissolve cyclopentanecarbonyl chloride (1.1 eq) in a minimal amount of DCM.

-

Add the acid chloride solution dropwise to the cooled reaction mixture over 30 minutes using an addition funnel.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 10:1 DCM:Methanol mixture. The disappearance of the starting piperidine derivative and the appearance of a new, less polar spot indicates product formation.

-

-

Workup and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Wash the organic layer with 1M HCl and then with brine.

-

Carefully acidify the aqueous layer to a pH of ~3-4 with concentrated HCl while cooling in an ice bath. A white precipitate should form. Trustworthiness: Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its reduced solubility.

-

Collect the precipitate by vacuum filtration, washing with cold deionized water.

-

-

Purification and Characterization:

-

Dry the crude product under vacuum.

-

Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to yield the pure product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

-

Predicted Spectroscopic Profile

While actual spectra are unavailable, a predictive analysis based on the compound's structure provides valuable guidance for characterization.[8][9]

-

¹H NMR:

-

Piperidine Protons: Expect complex multiplets in the range of 1.5-3.5 ppm. The protons alpha to the nitrogen will be deshielded.

-

Cyclopentyl Protons: Multiplets would appear in the 1.5-2.8 ppm range.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[10]

-

-

¹³C NMR:

-

Carbonyl Carbons: Two distinct signals are expected in the deshielded region (165-180 ppm), corresponding to the amide and carboxylic acid carbons.[8]

-

Piperidine & Cyclopentyl Carbons: Signals would appear in the aliphatic region (20-60 ppm).

-

-

IR Spectroscopy:

-

C=O Stretch (Carboxylic Acid): A strong, broad absorption around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption around 1630-1660 cm⁻¹.[9]

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with C-H stretches.

-

-

Mass Spectrometry (ESI-):

-

The primary ion observed would be the [M-H]⁻ ion at m/z ≈ 224.1.

-

Potential Applications in Drug Development

The structural features of this compound suggest several potential avenues for research in drug discovery.

GABA Receptor Modulation

The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor.[1] The N-cyclopentylcarbonyl modification could modulate this activity, potentially leading to derivatives with altered potency, selectivity, or pharmacokinetic profiles. This makes the compound a candidate for investigation in neurological disorders where GABAergic signaling is implicated, such as anxiety or epilepsy.

Scaffold for Focused Libraries

This molecule is an excellent starting point for the creation of chemical libraries. The carboxylic acid functionality provides a handle for further derivatization, such as amide coupling, to explore structure-activity relationships (SAR) for various biological targets.

Caption: Logical relationships of structural features to potential applications.

Conclusion

This compound represents a molecule of significant interest at the intersection of established pharmacophores. While it remains a largely uncharacterized compound in the public domain, its synthesis is feasible through standard organic chemistry techniques. Its structural relationship to GABA and the proven utility of the N-acyl piperidine scaffold in medicinal chemistry make it a compelling candidate for further investigation. This guide provides the foundational, scientifically-grounded framework necessary for researchers to embark on the synthesis, characterization, and biological evaluation of this promising compound.

References

- PubChem. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915.

- Ningbo Inno Pharmchem Co.,Ltd. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

- PubChem. 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636.

- 960 Chemical Network. CAS No.147636-33-7 | this compound.

- Ningbo Inno Pharmchem Co.,Ltd. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.

- Wermuth, C. G. The Practice of Medicinal Chemistry. Academic Press. (2015).

- Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.

- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid.

- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

- PrepChem.com. Synthesis of pyridine-4-carboxylic acid.

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773.

- LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound [147636-33-7] | King-Pharm [king-pharm.com]

- 7. 147636-33-7(this compound) | Kuujia.com [kuujia.com]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the Structural Elucidaion of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. For a molecule like 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, which incorporates the privileged piperidine scaffold, precise structural confirmation is paramount.[1][2] This piperidine core is a cornerstone in medicinal chemistry, and modifications, such as the N-cyclopentylcarbonyl and C-4 carboxylic acid substitutions, are designed to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1] This guide provides a holistic, multi-technique strategy for the definitive structural elucidation of this compound, framed not as a rigid checklist, but as a logical, self-validating workflow. We will explore the causality behind each analytical choice, ensuring that the data generated at each step corroborates and refines our understanding, leading to an irrefutable structural assignment.

Initial Characterization: Molecular Blueprint

Before embarking on a detailed spectroscopic analysis, the foundational properties of the molecule must be established. High-Resolution Mass Spectrometry (HRMS) provides the empirical formula, the essential first piece of the puzzle.

Molecular Identity:

Table 1: Computed Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₉NO₃ | PubChem |

| Exact Molecular Weight | 225.1365 g/mol | [4][5][6] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bond Count | 3 |[4] |

Caption: 2D Structure of this compound.

The Analytical Workflow: A Symphony of Techniques

The elucidation of a novel or synthesized compound is an integrated process. No single technique provides the complete picture. Instead, we employ a synergistic approach where the results from one method inform and are validated by the next. The workflow is designed to move from broad functional group identification to a precise map of atomic connectivity.

Caption: Predicted MS/MS fragmentation pathways.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For our target molecule, we expect to see highly characteristic signals for the carboxylic acid and the tertiary amide, which vibrate at distinct frequencies. The presence or absence of these bands provides immediate validation of the structure proposed by MS. [7][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum is interpreted by identifying characteristic absorption bands.

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~2500–3300 (very broad) | O–H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding. Its presence is a strong indicator of the COOH group. [7] |

| ~2850–2960 | C–H stretch | Aliphatic (sp³) | Confirms the presence of the cyclopentyl and piperidine rings. |

| ~1700–1725 | C=O stretch | Carboxylic Acid | A strong, sharp peak confirming the acid carbonyl. [9][10] |

| ~1630–1660 | C=O stretch | Tertiary Amide | Confirms the N-acyl group. This band is at a lower frequency than the acid C=O due to resonance. [8][11]|

The clear separation of the two carbonyl (C=O) peaks is a critical diagnostic feature, confirming the presence of both the carboxylic acid and the amide functionalities within the same molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Rationale: NMR is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every hydrogen and carbon atom. A full suite of 1D and 2D NMR experiments will allow us to piece the molecular puzzle together, atom by atom, providing irrefutable proof of the structure. [2][12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the sample and allows for the observation of the exchangeable carboxylic acid proton.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons. Quaternary carbons are absent.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to (one-bond C-H correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting molecular fragments.

-

Data Interpretation: A Step-by-Step Assembly

1. ¹H and ¹³C NMR - The Pieces of the Puzzle: The 1D spectra allow us to identify and count the unique proton and carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Position Label | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 |

|---|---|---|---|

| Carboxylic Acid | |||

| COOH | ~12.0, br s | ~175 | C |

| H-4 | ~2.4-2.6, m | ~40 | CH |

| Piperidine Ring | |||

| H-2, H-6 (eq) | ~3.8-4.2, m | ~43 | CH₂ |

| H-2, H-6 (ax) | ~2.8-3.2, m | ~43 | CH₂ |

| H-3, H-5 (eq) | ~1.7-1.9, m | ~28 | CH₂ |

| H-3, H-5 (ax) | ~1.3-1.5, m | ~28 | CH₂ |

| Cyclopentylcarbonyl | |||

| C=O (Amide) | - | ~174 | C |

| H-1' | ~2.9-3.1, m | ~45 | CH |

| H-2', H-5' | ~1.5-1.8, m | ~30 | CH₂ |

| H-3', H-4' | ~1.4-1.7, m | ~26 | CH₂ |

Note: Shifts are estimates and can vary based on solvent and concentration. The piperidine ring protons often show complex splitting patterns due to chair conformations.

2. 2D NMR - Assembling the Structure:

-

COSY: Will show correlations within the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the cyclopentyl ring (e.g., H-1' with H-2'/H-5', H-2' with H-3', etc.), confirming these two spin systems.

-

HSQC: Will unambiguously link each proton signal to its corresponding carbon signal listed in Table 3.

-

HMBC - The Crucial Links: This experiment connects the isolated fragments.

-

Amide Linkage: A correlation from the piperidine protons H-2/H-6 to the amide carbonyl carbon (~174 ppm) is the definitive proof of the N-acyl linkage.

-

Cyclopentyl Linkage: A correlation from the cyclopentyl proton H-1' to the same amide carbonyl carbon confirms the cyclopentyl group is part of the acyl moiety.

-

Carboxylic Acid Linkage: Correlations from the piperidine protons H-3/H-5 and H-4 to the carboxylic acid carbonyl carbon (~175 ppm) confirm its position at C-4.

-

Caption: Key HMBC correlations confirming connectivity.

X-ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation. [13][14]Its application is contingent upon the ability to grow a single crystal of suitable quality. For piperidine derivatives, the chair conformation of the ring and the orientation of the substituents can be definitively determined. [13][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals by slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution & Refinement: Solve the phase problem and refine the atomic positions to generate a final 3D model of the molecule in the crystal lattice.

Conclusion

The structural elucidation of this compound is a systematic process of logical deduction, underpinned by a suite of powerful analytical techniques. The workflow begins with HRMS to establish the molecular formula, is corroborated by IR spectroscopy to identify the core functional groups, and is definitively mapped by a comprehensive set of 1D and 2D NMR experiments. Each step serves as a self-validating checkpoint, building upon the last to construct an unassailable structural assignment. For absolute confirmation, particularly for regulatory filings or advanced stereochemical studies, X-ray crystallography serves as the final arbiter. This integrated approach ensures the highest level of scientific integrity and provides the foundational certainty required for all further research and development.

References

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.

- 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid. PubChem.

- Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). Elsevier.

- Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE.

- N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. (2015). Taylor & Francis Online.

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.). International Union of Crystallography.

- Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. (2019). PMC - NIH.

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.

- N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Densi. (n.d.). REDI.

- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications.

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). PubMed Central.

- Three-dimensional temperature-dependent X-ray diffraction plot for 4-piperidinecarboxylic acid. (2005). ResearchGate.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society.

- 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (2013). ResearchGate.

- 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. PubChem.

- 1-(Cyclopentylcarbonyl)piperidin-4-amine. PubChem.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed.

- This compound. (n.d.). 960化工网.

- A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2013). PMC.

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (2007). SciELO.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem.

- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (2007). ResearchGate.

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (2003). Organic Syntheses Procedure.

- piperidine-4-carboxylic acid. (n.d.). Stenutz.

- 1-Cyclopentanecarbonylpiperidine-2-carboxylic acid. PubChem.

- 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. (2025). ChemSynthesis.

- Synthesis of pyridine-4-carboxylic acid. (n.d.). PrepChem.com.

- Isonipecotic acid. Wikipedia.

- Cyclopentylcarboxylic acid. NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 3. This compound [147636-33-7] | King-Pharm [king-pharm.com]

- 4. 147636-33-7(this compound) | Kuujia.com [kuujia.com]

- 5. scbt.com [scbt.com]

- 6. 1-Cyclopentanecarbonylpiperidine-2-carboxylic acid | C12H19NO3 | CID 16228639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid from isonipecotic acid

A Guide to the Synthesis of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

An In-depth Technical Guide for Chemical Research and Development

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a derivative of the GABA analog isonipecotic acid. The piperidine scaffold is a cornerstone in medicinal chemistry, and N-substitution is a critical strategy for modulating the pharmacological profiles of drug candidates.[1] This document details a direct and efficient one-step N-acylation process utilizing Schotten-Baumann conditions. We will explore the causality behind the strategic selection of this reaction, provide a detailed, field-proven experimental protocol, and discuss the necessary safety, handling, and analytical characterization of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible synthetic route to this and structurally similar compounds.

Introduction and Strategic Overview

Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally restricted analog of the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at GABA-A receptors.[1][2] Its rigid structure makes it an attractive starting point for developing novel central nervous system (CNS) agents and other therapeutics. The acylation of the piperidine nitrogen with a cyclopentylcarbonyl group introduces lipophilicity and specific steric bulk, which can significantly alter receptor affinity, selectivity, and pharmacokinetic properties.

The primary synthetic challenge lies in the selective acylation of the secondary amine in the presence of a carboxylic acid functional group. A direct acylation approach is often complicated by the potential for side reactions. However, the application of the Schotten-Baumann reaction provides an elegant and efficient solution. This reaction, first described in the 1880s, is a classic method for acylating amines and alcohols using an acyl chloride in the presence of an aqueous base.[3][4]

The core principle of its success in this context is the differential reactivity of the nucleophiles under basic conditions. The piperidine nitrogen remains a potent nucleophile, while the carboxylic acid is deprotonated to form a carboxylate salt. This salt is significantly less nucleophilic and generally unreactive towards the acyl chloride, thus enabling selective N-acylation. This guide will focus on this direct, one-step approach, which avoids the need for protection-deprotection sequences, thereby improving atom economy and process efficiency.

Reagent Analysis and Safety Imperatives

A thorough understanding of the reagents is critical for both safety and reaction success. The key reactants are isonipecotic acid and cyclopentanecarbonyl chloride.

Isonipecotic Acid (Piperidine-4-carboxylic acid):

-

Role: The foundational scaffold providing the piperidine-4-carboxylic acid core.

-

Properties: A white, crystalline solid with a molecular weight of 129.16 g/mol .[5]

-

Handling: Generally considered non-hazardous, but standard laboratory personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Cyclopentanecarbonyl Chloride:

-

Role: The acylating agent that introduces the cyclopentylcarbonyl moiety.

-

Properties: A clear, colorless to yellow liquid with a pungent odor and a molecular weight of 132.59 g/mol .[6] It is highly reactive, particularly towards nucleophiles.[7]

-

Safety & Handling: This reagent is corrosive and can cause severe burns.[6] It is also highly sensitive to moisture and will hydrolyze to cyclopentanecarboxylic acid and corrosive hydrochloric acid gas.[7][8]

-

CRITICAL: Must be handled in a well-ventilated fume hood.

-

CRITICAL: All glassware must be thoroughly dried before use.

-

CRITICAL: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][9]

-

Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.

-

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics & References |

| Isonipecotic Acid | C₆H₁₁NO₂ | 129.16 | White crystalline solid, GABA analog.[2][5] |

| Cyclopentanecarbonyl Chloride | C₆H₉ClO | 132.59 | Corrosive, moisture-sensitive liquid.[6][7] |

| This compound | C₁₂H₁₉NO₃ | 241.28 | Predicted Melting Point: 185-195 °C.[][11] |

Synthetic Workflow: The Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the secondary amine of isonipecotic acid attacks the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The aqueous base (sodium hydroxide) plays a dual role: it neutralizes the hydrochloric acid byproduct, preventing it from protonating and deactivating the starting amine, and it maintains the substrate's carboxylic acid group in its unreactive salt form.[12][13]

Visualization of the Synthetic Pathway

Caption: Overall workflow for the N-acylation of isonipecotic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification.

Materials and Equipment:

-

Isonipecotic acid

-

Cyclopentanecarbonyl chloride (ensure high purity, >98%)

-

Sodium hydroxide (NaOH) pellets

-

Dichloromethane (DCM), reagent grade

-

Hydrochloric acid (HCl), concentrated (37%) and 1M solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL, 3-neck)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard glassware for extraction and filtration

Procedure:

Part A: Reaction Setup

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dissolve isonipecotic acid (1.0 eq, e.g., 5.0 g, 38.7 mmol) in a 1.5 M aqueous solution of sodium hydroxide (2.2 eq, 85.2 mmol in ~57 mL of water).

-

Cool the resulting clear solution to 0-5 °C using an ice-water bath.

-

In a separate, dry dropping funnel, prepare a solution of cyclopentanecarbonyl chloride (1.05 eq, 5.38 g, 40.6 mmol) in 40 mL of dichloromethane (DCM). Causality: Using a slight excess of the acylating agent ensures complete consumption of the starting amine. DCM is chosen as the organic solvent for the biphasic system.[3]

Part B: Acylation Reaction 4. Begin vigorous stirring of the aqueous isonipecotic acid solution. 5. Add the cyclopentanecarbonyl chloride solution dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture remains below 10 °C. Causality: Slow, cold addition is crucial to control the exothermic reaction and minimize the hydrolysis of the acyl chloride. 6. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2-3 hours. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isonipecotic acid is no longer visible.

Part C: Workup and Isolation 8. Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom, DCM) and aqueous (top) layers. 9. Wash the organic layer with 30 mL of 1M HCl, followed by 30 mL of brine. Causality: This step removes any unreacted organic bases or impurities but the product, being an amide, is stable to this mild acid wash. 10. Combine the aqueous layer from step 8 with the acidic wash from step 9. Cool this combined aqueous solution in an ice bath. 11. Carefully acidify the aqueous solution to a pH of approximately 2-3 using concentrated HCl. A white precipitate of the product should form. Causality: The product is soluble in its basic carboxylate form. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution. 12. Maintain the mixture at 0-5 °C for 30 minutes to ensure complete precipitation. 13. Collect the white solid by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 20 mL).

Part D: Purification and Characterization 14. Dry the crude product under vacuum at 40-50 °C to a constant weight. 15. For higher purity, the product can be recrystallized from an appropriate solvent system, such as an ethanol/water or isopropanol/water mixture. 16. The final product, this compound, should be characterized to confirm its identity and purity using standard analytical techniques:

- ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure, including the presence of the cyclopentyl and piperidine rings and the absence of starting material protons.

- Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]

- Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

- Melting Point Analysis: To assess purity.

Conclusion

The synthesis of this compound from isonipecotic acid is effectively achieved through a direct N-acylation using Schotten-Baumann conditions. This method is robust, efficient, and scalable, avoiding the need for complex protection-deprotection strategies. By carefully controlling reaction conditions, particularly temperature, and understanding the differential reactivity of the functional groups in a basic medium, high yields of the desired product can be reliably obtained. This guide provides a foundational protocol that can be adapted for the synthesis of a wide array of N-acyl piperidine derivatives, empowering further research and development in medicinal chemistry.

References

- Vertex AI Search. (2025). Cyclopentanecarbonyl Chloride: A Comprehensive Overview.

- Benchchem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.

- CymitQuimica. (n.d.). CAS 4524-93-0: Cyclopentanecarbonyl chloride.

- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Benchchem. (n.d.). 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Schotten Baumann Reaction Mechanism Detailed Explanation. (2025).

- Fisher Scientific. (2000). SAFETY DATA SHEET - Cyclopentanecarbonyl chloride.

- ChemicalBook. (n.d.). Isonipecotic acid synthesis.

- Wikipedia. (n.d.). Isonipecotic acid.

- BOC Sciences. (n.d.). CAS 147636-33-7 this compound.

- PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.

- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 4. grokipedia.com [grokipedia.com]

- 5. Isonipecotic acid synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 4524-93-0: Cyclopentanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Schotten-Baumann Reaction [organic-chemistry.org]

- 13. chemistry-reaction.com [chemistry-reaction.com]

- 14. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

Foreword: Elucidating Molecular Architecture

In the landscape of drug discovery and chemical research, the precise determination of a molecule's structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, a molecule featuring a rigid piperidine scaffold, a carboxylic acid moiety, and an N-acyl cyclopentyl group, presents a unique spectroscopic profile. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct, published experimental spectra for this specific molecule are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable predictive framework. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the technical insights necessary for the unambiguous identification and characterization of this compound and its derivatives.

Molecular Identity and Physicochemical Properties

This compound is a derivative of isonipecotic acid, a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA).[1] The N-acylation with a cyclopentyl group modifies the electronic and steric properties of the piperidine nitrogen, influencing the molecule's overall polarity, solubility, and potential biological interactions.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | [2] |

| CAS Number | 147636-33-7 | [2][3] |

| Molecular Formula | C₁₂H₁₉NO₃ | [2] |

| Molecular Weight | 225.28 g/mol | [2] |

| Exact Mass | 225.136493 Da | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. Due to the tertiary amide, rotation around the C-N bond can be restricted, potentially leading to the observation of rotamers and broadened signals in the NMR spectra, especially at room temperature.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct regions corresponding to the carboxylic acid proton, the piperidine ring, and the cyclopentyl group. The protons alpha to the nitrogen and carbonyl groups will be deshielded and appear further downfield.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.5 | Broad Singlet | 1H | Highly deshielded, acidic proton; subject to exchange. |

| Piperidine (H-2, H-6 axial/eq) | 3.0 - 4.2 | Multiplet (broad) | 4H | Protons alpha to the amide nitrogen are significantly deshielded. Broadening due to potential rotamers and ring conformational exchange. |

| Cyclopentyl (-CH-) | 2.8 - 3.2 | Multiplet | 1H | Proton alpha to the amide carbonyl group is deshielded. |

| Piperidine (H-4) | 2.4 - 2.7 | Multiplet | 1H | Proton alpha to the carboxylic acid group. |

| Piperidine (H-3, H-5 axial/eq) | 1.6 - 2.2 | Multiplet | 4H | Methylene protons of the piperidine ring. |

| Cyclopentyl (-CH₂-) | 1.5 - 1.9 | Multiplet | 8H | Methylene protons of the cyclopentyl ring. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by two downfield signals for the carbonyl carbons and a series of signals in the aliphatic region for the piperidine and cyclopentyl rings.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid Carbonyl (-C OOH) | 175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Amide Carbonyl (-C O-N) | 170 - 175 | The amide carbonyl carbon is also strongly deshielded. |

| Piperidine (C-2, C-6) | 42 - 48 | Carbons adjacent to the amide nitrogen are deshielded. Signals may be broadened. |

| Cyclopentyl (-C H-) | 40 - 45 | Carbon alpha to the amide carbonyl. |

| Piperidine (C-4) | 39 - 44 | Carbon bearing the carboxylic acid group. |

| Piperidine (C-3, C-5) | 28 - 35 | Aliphatic carbons of the piperidine ring. |

| Cyclopentyl (-C H₂-) | 25 - 32 | Aliphatic carbons of the cyclopentyl ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A spectral width of 0-16 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals and enhance sensitivity. A spectral width of 0-200 ppm is appropriate.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Figure 2: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it readily ionizes polar compounds with minimal fragmentation, allowing for clear observation of the molecular ion.

Predicted Mass Spectrum (ESI)

The analysis can be performed in both positive and negative ion modes to provide complementary information.

Table 5: Predicted Ions in ESI-MS

| Ion Mode | Predicted m/z | Ion Species | Notes |

| Positive | 226.14 | [M+H]⁺ | The protonated molecular ion. Expected to be the base peak. Protonation can occur on the amide oxygen or the piperidine nitrogen. |

| Positive | 248.12 | [M+Na]⁺ | Sodium adduct. Commonly observed, especially with the presence of trace sodium salts. [6] |

| Negative | 224.12 | [M-H]⁻ | The deprotonated molecular ion. The acidic carboxylic proton is readily lost. |

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion (m/z 226.14) would provide valuable structural confirmation. A primary and highly probable fragmentation pathway for N-acyl piperidines involves the cleavage of the C-N amide bond, leading to the formation of a stable acylium ion.

-

Predicted Fragment: Loss of the piperidine-4-carboxylic acid moiety would yield a cyclopentyl acylium ion at m/z 97.06 .

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small percentage of water and an acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings (Positive Mode):

-

Ionization Mode: ESI+

-

Capillary Voltage: +3.5 to +4.5 kV

-

Nebulizing Gas (N₂): Set to an appropriate flow rate for stable spray.

-

Drying Gas (N₂) Temperature: 300-350 °C

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Acquire the full scan mass spectrum. If desired, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion (m/z 226.14) in the first quadrupole for fragmentation.

Figure 3: General workflow for ESI-Mass Spectrometry.

Conclusion: A Unified Spectroscopic Signature

The structural confirmation of this compound relies on the cohesive interpretation of data from multiple spectroscopic techniques. The NMR spectra will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence and nature of the critical amide and carboxylic acid functional groups, and mass spectrometry will verify the molecular weight and offer insight into substructural components via fragmentation. Together, these techniques provide a robust and self-validating system for the unambiguous characterization of the target molecule, ensuring its identity and purity for subsequent applications in research and development.

References

- Organic Chemistry Portal. (n.d.). IR Spectra of Carboxylic Acids, Amides and Esters.

- JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- Gundu, S., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PubMed Central.

- Coronell, O., et al. (2016). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PubMed Central.

- The Royal Society of Chemistry. (2017). Supplementary Information.

- ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....

- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.

- Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central.

- PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid.

- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds.

- SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- ResearchGate. (n.d.). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.

- UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids.

- 960化工网. (n.d.). CAS No.147636-33-7 | this compound.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine.

- PubChem. (n.d.). 4-Piperidinecarboxylic acid.

- Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ACS Publications. (2015). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium.

- Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

- ScienceDirect. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

- PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 147636-33-7(this compound) | Kuujia.com [kuujia.com]

- 3. This compound [147636-33-7] | King-Pharm [king-pharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of N-Substituted Piperidine-4-Carboxylic Acid Derivatives

Abstract

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and the capacity for substitution at the nitrogen atom make it a privileged structure for drug design. This technical guide focuses on N-substituted piperidine-4-carboxylic acid derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. We will explore their potential as anticancer, antimicrobial, and central nervous system (CNS) active agents. This document provides an in-depth analysis of their structure-activity relationships (SAR), mechanisms of action, and the detailed experimental protocols required for their synthesis and biological evaluation, offering a valuable resource for researchers in drug discovery and development.[3][4]

Introduction: The Versatility of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of modern drug discovery.[1][2] Its prevalence in FDA-approved drugs stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The carboxylic acid at the 4-position provides a crucial anchor point for interacting with biological targets and a handle for further chemical modification.

The true versatility of this scaffold, however, is unlocked through substitution at the piperidine nitrogen (N-substitution). The nature of the N-substituent dramatically influences the molecule's steric and electronic properties, dictating its pharmacological profile. By strategically modifying this position, medicinal chemists can fine-tune the compound's potency, selectivity, and overall biological activity, leading to derivatives with applications in oncology, infectious diseases, and neurology.[5][6]

General Synthesis Strategies

The synthesis of N-substituted piperidine-4-carboxylic acid derivatives typically begins with a commercially available starting material like piperidine-4-carboxylic acid or its ester form. A key step involves the protection of the piperidine nitrogen, often with a tert-butoxycarbonyl (Boc) group, which allows for selective modifications at other parts of the molecule.[7][8] The Boc group is stable under many reaction conditions but can be easily removed with mild acid when desired.[4] The carboxylic acid can then be modified, for instance, by forming an amide bond. Finally, deprotection of the nitrogen allows for the introduction of various substituents through reactions like alkylation or reductive amination to yield the final target compounds.[9][10]

A generalized workflow for the synthesis is presented below:

Caption: Generalized synthetic workflow for N-substituted piperidine-4-carboxylic acid derivatives.

Key Biological Activities and Mechanistic Insights

Anticancer Activity

Piperidine derivatives have emerged as promising anticancer agents by targeting various molecular mechanisms, including enzyme inhibition and the modulation of critical signaling pathways.[1][11]

Mechanism of Action: A notable mechanism involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis. For example, certain N-substituted piperidine derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently hyperactivated in many cancers. By blocking this pathway, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.[1] Another anticancer strategy involves the inhibition of enzymes like carbonic anhydrases (CAs), particularly tumor-associated isoforms such as CA IX and XII, which are involved in regulating pH in the tumor microenvironment.[12]

Caption: Inhibition of the PI3K/Akt signaling pathway by a hypothetical piperidine derivative.

Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the N-substituent. Bulky, lipophilic groups on the nitrogen atom often enhance activity. For instance, derivatives with N-benzyl or N-benzoyl groups have shown significant cytotoxicity against various cancer cell lines.[11][13]

| Compound Series | N-Substituent | Target/Cell Line | IC50 (µM) |

| Piperidine-based | Diphenylacetyl | 5α-reductase type 2 | 0.08 |

| Piperidine-based | Diphenylcarbamoyl | 5α-reductase type 1 | 0.54 |

| Piperidine-based | Furan-pyrazole | Akt1 / Ovarian Cancer | 0.02 - 15.8 |

| Piperidine-based | Thiosemicarbazone at C4 | Dihydrofolate reductase | 13.70 - 47.30 |

Data compiled from multiple sources for illustrative purposes.[1][13]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. N-substituted piperidine-4-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16]

Mechanism of Action: One key target for these compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication. By inhibiting this enzyme, piperidine derivatives can block bacterial proliferation.[17] This mechanism is distinct from many existing classes of antibiotics, making them promising candidates for overcoming resistance. Specifically, piperidine-4-carboxamides have been identified as a novel subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[17]

Structure-Activity Relationship (SAR): The antimicrobial spectrum and potency are influenced by the N-substituent. For example, incorporating moieties like benzoyl or sulfonyl groups can lead to compounds with significant antibacterial and antifungal properties.[14] Studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[18]

| Compound Series | N-Substituent | Target Organism | Activity (MIC) |

| Piperidine-4-carboxamides | 6-methoxy-1,5-naphthyridine | M. abscessus | Improved activity over hits |

| Piperidine-4-carboxamides | Benzoyl derivatives | Various bacteria | Active |

| Piperidin-4-ones | Thiosemicarbazone derivatives | S. aureus, E. coli | Good activity |

Data compiled from multiple sources for illustrative purposes.[14][15][17]

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs. N-substituted derivatives of piperidine-4-carboxylic acid have been explored for their potential in treating a variety of neurological disorders.[19][20]

Mechanism of Action: These compounds can act on various CNS targets, including G-protein coupled receptors (GPCRs). For instance, specific derivatives have been developed as potent and selective agonists for the M1 muscarinic acetylcholine receptor (M1 mAChR), a target for cognitive enhancement in conditions like Alzheimer's disease and schizophrenia.[10] Others have been designed as antagonists for the N-methyl-D-aspartic acid (NMDA) receptor, which may be beneficial in preventing neuronal damage after a stroke.[21]

Structure-Activity Relationship (SAR): CNS activity is exquisitely sensitive to the N-substituent. For M1 agonism, N-capping groups like cyclohexyl or tetrahydropyranyl on the piperidine ring significantly improve potency and selectivity.[10] For NMDA antagonism, incorporating a tetrazole moiety as a bioisostere for a carboxylic acid group has led to potent antagonists with a desirable shorter duration of action in vivo.[21]

Experimental Protocols for Bioactivity Screening

In Vitro Anticancer Assay: MTT Proliferation Assay

This protocol describes a colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the N-substituted piperidine-4-carboxylic acid derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[22]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]

Challenges and Future Directions

While N-substituted piperidine-4-carboxylic acid derivatives hold immense therapeutic promise, challenges remain. Optimizing properties like oral bioavailability, metabolic stability, and reducing off-target toxicity are critical for clinical translation. Future research will likely focus on:

-

Combinatorial Synthesis: Utilizing high-throughput synthesis to rapidly generate large libraries of derivatives for screening.

-

Computational Modeling: Employing in silico methods like molecular docking to predict binding affinities and guide the rational design of more potent and selective compounds.[6]

-

Target Deconvolution: Identifying the specific molecular targets for compounds discovered through phenotypic screening to better understand their mechanisms of action.

Conclusion

N-substituted piperidine-4-carboxylic acid derivatives represent a highly versatile and promising class of compounds in drug discovery. The ability to systematically modify the N-substituent allows for the fine-tuning of their biological activity across a wide range of therapeutic areas, including oncology, infectious disease, and neurology. The continued exploration of this chemical space, guided by detailed structure-activity relationship studies and robust biological screening protocols, is poised to deliver novel therapeutic agents to address unmet medical needs.

References

- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.

- Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry.

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel

- Synthesis, characterization and antimicrobial activity of piperidine derivatives.

- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.

- Structure–activity relationship of piperidine derivatives with anticancer activity.

- Piperine and Derivatives: Trends in Structure-Activity Rel

- Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.

- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.

- Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry.

- What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? Guidechem.

- Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. Journal of Chemical Society of Pakistan.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.

- Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters.

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry.

- Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice.

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

- 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

- N-BOC-Piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD..

- N-Cbz- Piperidine-4-carboxylic acid. SYNTHETICS.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology.

- In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of....

- N-BOC-Piperidine-4-carboxylic Acid. Benchchem.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Synthesis, Characterization and Antimicrobial Activity of Piperidine Derivatives. | [Journal of Chemical Society of Pakistan • 2019] | PSA • ID 108484 [psa.pastic.gov.pk]

- 17. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ajchem-a.com [ajchem-a.com]

- 20. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 21. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academicjournals.org [academicjournals.org]

Physicochemical properties of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid

Introduction

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1] The piperidine scaffold is a crucial structural motif found in numerous pharmaceutical agents across a wide range of therapeutic areas, including neurology and oncology.[1] Isonipecotic acid itself is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and acts as a partial agonist at the GABA-A receptor.[1][2] The substitution at the nitrogen atom of the piperidine ring is a common medicinal chemistry strategy used to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[1]

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes predicted values from established computational models with detailed, field-proven experimental protocols for their validation. Understanding these properties is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which ultimately influences its bioavailability and therapeutic efficacy.[3]

Core Physicochemical Profile

The following table summarizes the key physicochemical identifiers and properties of this compound. The data presented is a consolidation of information from chemical databases and computational predictions.

| Property | Value | Data Source |

| CAS Number | 147636-33-7 | [4][5] |

| Molecular Formula | C₁₂H₁₉NO₃ | [5] |

| Molecular Weight | 225.28 g/mol | [6] |

| Melting Point | 185-195 °C | Predicted[7] |

| Boiling Point | 358.5 ± 37.0 °C at 760 mmHg | Predicted[7] |

| Aqueous Solubility | 2.5 g/L | Predicted[7] |

| pKa (Acidic) | ~4.8 (Carboxylic Acid) | Predicted[7] |

| pKa (Basic) | ~9.5 (Piperidine Nitrogen) | Predicted[7] |

| LogP | 1.4 - 2.3 | Computed/Predicted[6][7] |

Detailed Physicochemical Analysis

Acidity, Basicity, and pH-Dependent Behavior (pKa)

This compound is an amphoteric molecule, containing both a weakly acidic functional group (carboxylic acid) and a weakly basic functional group (the tertiary amine of the piperidine ring).

-

Acidic pKa (~4.8): The predicted pKa of approximately 4.8 is characteristic of the carboxylic acid moiety.[7] At a pH below this value, the carboxyl group will be predominantly in its protonated, neutral form (-COOH). At a pH above 4.8, it will be deprotonated to its anionic carboxylate form (-COO⁻).

-

Basic pKa (~9.5): The predicted pKa of approximately 9.5 corresponds to the equilibrium of the protonated piperidinium ion.[7] At a pH below 9.5, the piperidine nitrogen will be protonated, carrying a positive charge. Above this pH, it will be in its neutral, free base form.

The interplay of these two pKa values is critical for understanding the compound's solubility. It will exhibit its lowest aqueous solubility at its isoelectric point and will become more soluble in acidic (pH < 4) or basic (pH > 10) solutions.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. The predicted LogP values for this compound range from approximately 1.4 to 2.3, indicating moderate lipophilicity.[6][7] The presence of the non-polar cyclopentyl group significantly increases the lipophilicity compared to the parent compound, isonipecotic acid. This moderate LogP value suggests a potential for good oral absorption and cell membrane permeability, key characteristics for drug candidates.

Solubility

Solubility is a critical property that affects a drug's formulation and bioavailability.[3] The predicted aqueous solubility for this compound is 2.5 g/L.[7] This limited but significant solubility is a balance between the polar carboxylic acid and amide functionalities, which can form hydrogen bonds with water, and the non-polar cyclopentyl and piperidine ring structures.[8] As noted previously, the solubility of this compound is highly dependent on pH.

Structural Characterization and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key features based on established principles of spectroscopic analysis for related piperidine derivatives.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The protons on the cyclopentyl ring would appear as a series of multiplets in the aliphatic region. The protons on the piperidine ring would also appear as multiplets, with those adjacent to the nitrogen atom shifted downfield.[11][12]

-

¹³C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals. Key signals would include two downfield resonances for the carbonyl carbons of the amide and the carboxylic acid. The remaining signals would be in the aliphatic region, corresponding to the carbons of the piperidine and cyclopentyl rings.[13]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of piperidine alkaloids and their derivatives.[10][14]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 226.

-

Fragmentation Pattern: Common fragmentation pathways for N-acylpiperidines involve the cleavage of the N-acyl bond. Collision-induced dissociation (CID) experiments would likely reveal characteristic fragment ions corresponding to the loss of the cyclopentylcarbonyl group or fragmentation within the piperidine ring structure.[10]

Experimental Protocols

The following sections provide standardized, detailed methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established best practices in the pharmaceutical sciences.

Protocol for Melting Point Determination

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, while impurities lead to a depressed and broadened melting range.[15]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder.[16] The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack 2-3 mm of the sample into the sealed bottom.[16][17]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[16][17]

-

Approximate Determination: A rapid heating run (5-10 °C/minute) is performed to quickly determine an approximate melting range.[16]

-

Accurate Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point.[16] A fresh sample is inserted, and the temperature is increased slowly, at a rate of ~2 °C/minute, through the expected melting range.[16]

-

Data Recording: The temperature at which the first crystal begins to liquefy and the temperature at which the last crystal melts are recorded. This range is the compound's melting point.[16]